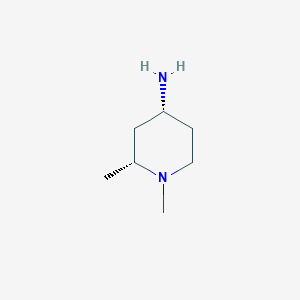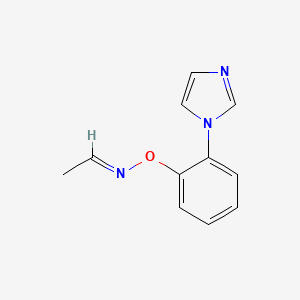
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine is a chiral amine compound with a piperidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique stereochemistry, with two chiral centers, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine typically involves the selective reduction of a precursor compound. One common method starts with the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including intramolecular ring closing and decarboxylation, to form the piperidine ring structure. The final steps involve selective carbonyl reduction and nucleophilic substitution to introduce the methyl groups at the 1 and 2 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and environmentally friendly processes. The goal is to achieve high purity and yield while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperidine derivatives.
Scientific Research Applications
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of O-GlcNAcase (OGA), an enzyme involved in the regulation of protein glycosylation. By inhibiting OGA, the compound can modulate the levels of O-GlcNAc-modified proteins, which play a role in various cellular processes, including signal transduction and transcription .
Comparison with Similar Compounds
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine can be compared with other similar compounds, such as:
Rel-(2R,4R)-LY3372689: This compound is also an O-GlcNAcase inhibitor and has similar applications in the study of neurodegenerative diseases.
Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid: This compound shares a similar piperidine ring structure but differs in its functional groups and specific applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of two methyl groups at the 1 and 2 positions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(2R,4R)-1,2-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C7H16N2/c1-6-5-7(8)3-4-9(6)2/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
BVVHNDKLDKPYCI-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1C)N |
Canonical SMILES |
CC1CC(CCN1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B12942031.png)

![8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12942034.png)





![1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942075.png)


![2-Bromo-5,8-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-3-carboxamide](/img/structure/B12942087.png)
